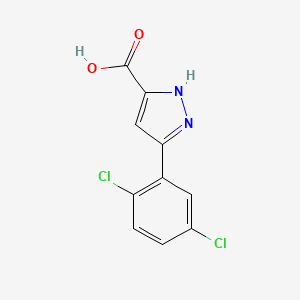

5-(2,5-二氯苯基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

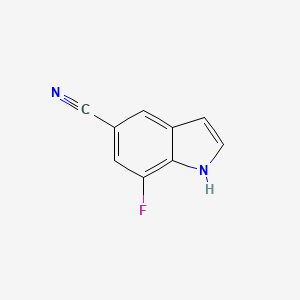

The compound of interest, 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a derivative of the 1H-pyrazole-3-carboxylic acid family. These compounds are characterized by a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylic acid functional group. The presence of dichlorophenyl groups suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1H-pyrazole-3-carboxylic acid derivatives can be achieved by reacting acid chlorides with various nucleophiles. In one study, the acid chloride of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid was reacted with 2,3-diaminopyridine to yield the corresponding carboxamide in good yield . This suggests that similar methodologies could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods. For example, a related compound, 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using these methods, and its crystal structure was determined, showing it crystallizes in the triclinic space group . These techniques would be essential for confirming the structure of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can significantly alter the compound's properties. For instance, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates have been shown to yield a range of N-substituted carboxamides and carbohydrazides . This indicates that the dichlorophenyl pyrazole carboxylic acid could also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and conformational analysis of a pyrazole derivative were studied, revealing insights into its stability and intermolecular interactions . Theoretical calculations, such as DFT, can predict vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential maps, which are valuable for understanding the reactivity and properties of these compounds . These analyses would be relevant for the compound to predict its behavior in different environments and its potential applications.

科学研究应用

化学合成和反应

5-(2,5-二氯苯基)-1H-吡唑-3-羧酸及其衍生物主要用于各种化学合成和反应。它在Sonogashira型交叉偶联反应中作为前体,用于获得相应的炔基-4-(乙氧羰基)吡唑。这些化合物在环化后产生不同的缩合吡唑,展示了它们在化学合成中的多功能性(Arbačiauskienė等,2011)。此外,该化合物已被用于创建不同的结构,如1H-吡唑-3-羧酰胺和3H-咪唑并[4,5-b]吡啶衍生物,突显了它在生成各种分子结构中的适应性(Yıldırım等,2005)。

材料科学和染料合成

有趣的是,这种化合物在材料科学和染料合成中有应用。例如,它已被用作杂环染料生产中的偶联组分。这些染料的光学性质,如吸收光谱,可以受到杂环环的类型和芳香环上取代基效应的显著影响(Tao et al., 2019)。

分子对接和制药研究

此外,该化合物在制药研究中显示出潜力。已对某些衍生物进行分子对接研究,以预测与靶蛋白的结合相互作用,这对于新药物的开发至关重要(Reddy et al., 2022)。

作用机制

Target of Action

The primary target of 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its target, it’s plausible that it impacts protein synthesis and regulation pathways, but more research is needed to confirm this.

属性

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCQLXUIVVBPNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397964 |

Source

|

| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1038549-20-0 |

Source

|

| Record name | 5-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)